Product packaging for 2-Bromo-n-methyl-n-phenylpropanamide(Cat. No.:CAS No. 2620-11-3)

2-Bromo-n-methyl-n-phenylpropanamide

Cat. No.: B2393412
CAS No.: 2620-11-3
M. Wt: 242.116
InChI Key: YSZCCVBDAOBVPN-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-N-phenylpropanamide (CAS 2620-11-3) is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is classified as a tertiary amide and features a bromine atom on the alpha carbon, a structure that makes it a valuable electrophilic building block in organic synthesis . It is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers utilize this bromoamide primarily as an advanced intermediate in the development of more complex molecules. The presence of the bromine atom makes it reactive in substitution reactions, allowing researchers to functionalize the molecule by replacing the bromine with various nucleophiles such as amines, thiols, or alkoxides . The N-methyl and N-phenyl substituents on the amide group impart steric and electronic properties that can influence the compound's reactivity and the physical properties of resulting products. It is recommended to store this product at 2-8°C to maintain its stability . As with all chemicals, appropriate safety precautions must be followed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B2393412 2-Bromo-n-methyl-n-phenylpropanamide CAS No. 2620-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZCCVBDAOBVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification Within Halogenated Amides

2-Bromo-N-methyl-N-phenylpropanamide belongs to a class of organic compounds known as α-halogenated amides. fiveable.me Its structure is characterized by a propanamide core, where a bromine atom is attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). Furthermore, the amide nitrogen is substituted with both a methyl and a phenyl group, classifying it as a tertiary amide. chemistrysteps.com

This specific arrangement of functional groups has profound implications for the compound's chemical behavior. The presence of the electronegative bromine atom at the alpha position significantly influences the molecule's reactivity. fiveable.me It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. fiveable.me This structural feature is pivotal, rendering the bromine atom a good leaving group and thereby facilitating a variety of substitution reactions at the alpha-carbon. The tertiary nature of the amide group, with its bulky phenyl and methyl substituents on the nitrogen, also sterically and electronically influences the outcomes of reactions involving the molecule. nih.gov

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number2620-11-3 chiralen.comkeyorganics.net
Molecular FormulaC10H12BrNO chiralen.comkeyorganics.net
Molecular Weight242.11 g/mol chiralen.com
Classα-Bromo Tertiary Amide

Strategic Importance As a Synthetic Intermediate in Advanced Organic Chemistry

The primary value of 2-Bromo-N-methyl-N-phenylpropanamide in the research community lies in its role as a versatile synthetic intermediate. α-haloamides are well-established as powerful building blocks for forging new chemical bonds, and this compound is no exception. fiveable.menih.gov Its utility spans several fundamental transformations in organic synthesis.

A key application involves the substitution of the alpha-bromine atom with various nucleophiles. For instance, reaction with nitrogen-based nucleophiles provides a direct route to α-amino amides. nih.gov These products are of considerable interest as they are subunits of peptides and serve as precursors for a wide range of biologically active heterocyclic compounds. nih.gov

Furthermore, α-bromoamides are employed as electrophilic partners in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.govnih.gov This capability allows for the direct attachment of alkyl, alkenyl, or aryl groups at the alpha-position, a crucial step in the synthesis of many complex organic molecules. The reactivity of the compound also lends itself to radical-mediated transformations, which can be used to construct cyclic systems such as lactams.

Documented applications in patent literature underscore its strategic importance. For example, this compound has been cited as an intermediate in the synthesis of novel indane derivatives designed as modulators for the metabotropic glutamate (B1630785) receptor 7 (mGluR7). chiralen.com It has also been referenced in the production of other acetamide (B32628) derivatives intended for medicinal use. chiralen.com

Table 2: Key Synthetic Transformations Involving this compound

Reaction TypeDescriptionResulting Structure
Nucleophilic SubstitutionThe bromine atom is displaced by a nucleophile (e.g., amines, alcohols, thiols).α-substituted amides (e.g., α-amino amides). nih.gov
Cross-Coupling ReactionsActs as an electrophile with organometallic reagents to form C-C bonds.α-alkyl, α-alkenyl, or α-aryl amides. nih.govnih.gov
Radical CyclizationParticipates in radical-initiated reactions to form cyclic structures.Lactams and other heterocyclic systems.

Overview of Key Research Domains

Classical Amide Bond Formation Strategies

Classical methods remain the most direct and frequently utilized routes for the synthesis of amides, including N,N-disubstituted amides like this compound. These strategies typically involve the reaction of a carboxylic acid derivative with an amine.

The most conventional and efficient method for the synthesis of this compound is the acylation of N-methylaniline with 2-bromopropanoyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the secondary amine, N-methylaniline, attacks the electrophilic carbonyl carbon of the acid chloride. The reaction proceeds rapidly and is often exothermic.

The process typically involves dissolving N-methylaniline in an aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether. A stoichiometric amount of 2-bromopropanoyl chloride is then added, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate. A tertiary amine base, such as triethylamine (B128534) or pyridine, is essential in this reaction to act as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct. The formation of a salt (e.g., triethylammonium (B8662869) chloride) precipitates from the reaction mixture, driving the reaction to completion. Following the reaction, a simple aqueous workup is performed to remove the salt and any unreacted starting materials, yielding the crude product which can be purified by recrystallization or column chromatography.

Table 1: Representative Conditions for Acylation of N-methylaniline

ParameterConditionPurpose
Reactant 1 N-methylanilineNucleophile (Amine)
Reactant 2 2-bromopropanoyl chlorideElectrophile (Acylating Agent)
Solvent Dichloromethane (DCM)Aprotic solvent to dissolve reactants
Base TriethylamineHCl scavenger
Temperature 0 °C to Room TemperatureControls reaction exothermicity
Workup Aqueous HCl wash, NaHCO₃ washRemoves excess base and amine
Purification Column ChromatographyIsolates pure product

While the heading specifies primary amines, the target molecule is derived from the secondary amine N-methylaniline. The general principle of condensation reactions, however, is a cornerstone of amide synthesis. This approach involves the direct coupling of a carboxylic acid, in this case, 2-bromopropanoic acid, with an amine using a dehydrating agent, commonly known as a coupling agent.

This method avoids the need to prepare the more reactive acid chloride. The reaction is typically carried out by mixing 2-bromopropanoic acid and N-methylaniline in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is then added. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. The primary byproduct of DCC-mediated coupling, dicyclohexylurea (DCU), is a solid that can be removed by filtration.

Table 2: Representative Conditions for Condensation Reaction

ParameterConditionPurpose
Reactant 1 N-methylanilineAmine Component
Reactant 2 2-bromopropanoic acidCarboxylic Acid Component
Coupling Agent N,N'-dicyclohexylcarbodiimide (DCC)Activates the carboxylic acid
Solvent Dimethylformamide (DMF)Polar aprotic solvent
Additive 1-Hydroxybenzotriazole (HOBt)Minimizes side reactions, increases rate
Temperature 0 °C to Room TemperatureStandard reaction conditions
Purification Filtration and ChromatographyRemoves byproduct (DCU) and purifies product

Transition Metal-Catalyzed Approaches

Modern organic synthesis has seen the development of powerful transition metal-catalyzed reactions for forming C-N bonds. While these methods are versatile, their specific application for the direct synthesis of a relatively simple molecule like this compound is not extensively documented.

Copper-catalyzed intermolecular oxyalkylation of alkenes is a sophisticated method for the difunctionalization of carbon-carbon double bonds. These reactions typically involve the simultaneous addition of an oxygen-centered nucleophile and an alkyl group across an alkene. While powerful for synthesizing complex heterocyclic structures like phthalides and lactones, this methodology is not a standard or direct pathway for the synthesis of acyclic amides from simple precursors and its application for producing this compound has not been reported in the literature.

Nickel-catalyzed reactions have emerged as a cost-effective alternative to palladium catalysis for cross-coupling reactions. Nickel-catalyzed reductive aminocarbonylation, for instance, can form aryl amides by coupling an aryl halide, a carbon monoxide source, and a nitrogen source. rsc.orgrsc.orgnih.gov This three-component reaction is a powerful tool for amide synthesis. rsc.orgrsc.orgnih.gov However, these methods are generally employed for the construction of the core aryl-nitrogen bond and are not typically applied for the specific synthesis of α-halo amides like this compound from its constituent parts.

Metal-Free Synthetic Transformations

In an effort to develop more sustainable and economical synthetic routes, significant research has focused on metal-free or organocatalytic methods for amide bond formation. These methods avoid the cost and potential toxicity associated with transition metal catalysts. Common strategies include the use of boron-based reagents, which act as Lewis acids to activate the carboxylic acid, or the use of strong organobases like phosphazenes or bicyclic guanidines to facilitate the reaction. nih.govulisboa.pt While these approaches represent the cutting edge of amide synthesis, their application to the specific preparation of this compound is not yet established in peer-reviewed literature.

Nucleophilic Substitution Mechanisms

The presence of a bromine atom on a tertiary carbon atom makes this compound susceptible to nucleophilic substitution reactions. These processes can occur via both intramolecular and intermolecular pathways, leading to a diverse range of chemical structures.

Intramolecular Cyclization Leading to Spiro-oxazolidinones

Base-promoted reactions of 2-bromo-2-methylpropanamides can lead to the formation of complex heterocyclic structures through intramolecular cyclization. An analogous reaction between 2-bromo-2-methyl-N-phenylpropanamide and a lactam, such as pyrrolidin-2-one, in the presence of a base like sodium hydride, results in the formation of a pyrrolidino-spiro-oxazolidinone. rsc.org

The proposed mechanism involves the deprotonation of the lactam by the base, followed by a cyclocondensation reaction where the 2-bromo-2-methylpropanamide (B1266605) moiety forms a five-membered oxazolidinone ring fused in a spirocyclic fashion to the lactam ring. However, this reaction is often characterized by low yields. The formation of the spiro-derivative is frequently hampered by competitive side reactions promoted by the base, which can make the isolation of the desired spiro-oxazolidinone impractical.

Interactive Table: Intramolecular Cyclization Example
Reactant 1Reactant 2BaseProductYieldReference
This compoundPyrrolidin-2-oneSodium Hydride (NaH)Pyrrolidino-spiro-oxazolidinoneLow

Intermolecular Substitution Processes in Derivatization

Intermolecular nucleophilic substitution is a key pathway for the derivatization of α-bromoamides like this compound. This process involves the displacement of the bromide ion by a variety of nucleophiles, including primary, secondary, and tertiary amines, as well as alcohols. nih.gov These reactions are fundamental for synthesizing α-amino amides and other derivatives. nih.gov

The stereochemical outcome of these substitution reactions can be influenced by the choice of promoters. nih.govdatapdf.com The use of soluble silver(I) salts, such as silver trifluoromethanesulfonate, tends to promote the inversion of configuration at the chiral center. In contrast, the use of insoluble, solid silver(I) oxide (Ag₂O) as a promoter typically leads to the retention of configuration. nih.govdatapdf.com This control is pivotal in stereoselective synthesis. For hindered substrates like tertiary α-bromo amides, displacement by nucleophiles may only occur in the presence of a promoter like Ag₂O. datapdf.com

Interactive Table: Effect of Promoters on Substitution Stereochemistry
PromoterTypical Stereochemical OutcomeMechanism ImplicationReference
Soluble Ag⁺ saltsInversion of configurationFavors Sɴ2-like pathway nih.govdatapdf.com
Solid Ag₂ORetention of configurationMay involve intermediate formation (e.g., aziridine-lactams) or alternative surface-mediated mechanism nih.govdatapdf.com

Radical Reaction Pathways

Beyond its role in ionic reactions, the carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reaction pathways. This reactivity is extensively utilized in controlled radical polymerization techniques.

Generation and Reactivity of Carbon-Centered Radical Intermediates

The generation of a carbon-centered radical from this compound is most efficiently achieved through atom-transfer reactions. libretexts.org In the context of Atom Transfer Radical Polymerization (ATRP), a transition metal complex in a lower oxidation state (e.g., a Cu(I) complex) abstracts the bromine atom from the amide. researchgate.netcmu.edu This process results in the homolytic cleavage of the C-Br bond, generating a tertiary carbon-centered radical and the corresponding metal complex in a higher oxidation state (e.g., X-Cu(II)). cmu.edu

The resulting radical is relatively stable due to the presence of the adjacent carbonyl group and the tertiary nature of the radical center. This stability is crucial for maintaining a low radical concentration in ATRP, which minimizes termination reactions and allows for controlled polymer growth. cmu.edu The reactivity of this radical is characterized by its ability to add across the double bonds of various monomers. uni-plovdiv.bgcmu.edu

Mechanistic Studies on Radical Addition and Oxidation

The primary and most studied reaction pathway for the radical generated from this compound is its addition to unsaturated compounds. In ATRP, this radical intermediate rapidly adds to a monomer molecule (e.g., styrene (B11656) or a methacrylate), forming a new carbon-carbon bond and a new radical species, which then propagates the polymer chain. cmu.educmu.edu This addition step is a key part of the polymerization process, enabling the synthesis of well-defined polymers. cmu.edu

While radical addition is the dominant pathway, radical intermediates can also potentially undergo oxidation. The oxidation of radicals can be initiated by species such as OH radicals, often proceeding through either addition or abstraction channels. nih.govrsc.org However, in the controlled environment of ATRP, the radical addition to monomers is the overwhelmingly favored and synthetically useful mechanism. The equilibrium between the active radical and the dormant halide species, maintained by the transition metal catalyst, ensures that propagation is favored over side reactions. cmu.edu

Role of Radical Scavengers in Probing Reaction Mechanisms

The involvement of free radicals in a reaction mechanism can be unequivocally confirmed through the use of radical scavengers or spin traps. rsc.org For reactions involving this compound, adding a radical scavenger provides definitive evidence for a radical pathway.

In a typical experiment, a stable radical scavenger such as galvinoxyl or a nitroxide spin trap (e.g., TEMPO) is introduced into the reaction mixture. rsc.org If a radical mechanism is operative, the scavenger will intercept, or "trap," the carbon-centered radical generated from the C-Br bond cleavage. This trapping event forms a stable adduct and effectively inhibits or terminates the radical-chain process (like polymerization). rsc.org The detection of the trapped adduct, often by techniques like electron spin resonance (ESR) spectroscopy, serves as direct proof of the transient radical intermediate's existence, thereby validating the proposed radical mechanism. rsc.org

Reductive Transformation Mechanisms

The reductive transformation of this compound and related α-halo amides involves complex pathways that are highly dependent on the reducing agent and reaction conditions. These transformations can lead to the expected amine products as well as rearranged structures, proceeding through key intermediates and catalytic influences.

Lithium Aluminum Hydride Reduction Pathways and Rearrangements

The reduction of α-halo-N-aryl-amides with lithium aluminum hydride (LiAlH₄) is a powerful method for producing amines. davuniversity.orgambeed.com However, the reaction is not always straightforward and can result in a mixture of products due to rearrangements. The general mechanism for amide reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the carbonyl oxygen to form an intermediate iminium ion, which is then further reduced to the final amine. chemistrysteps.commasterorganicchemistry.com

In the case of α-halo amides, this process is complicated by the presence of the halogen atom on the adjacent carbon. A study on the closely related compound, 2-chloro-N-phenylpropanamide, provides significant insight into the likely pathways for this compound. The reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ yields almost equal amounts of two distinct amine products: the expected N-propylaniline and the rearranged product, N-isopropylaniline. researchgate.netrsc.org This non-regioselectivity suggests a complex mechanism involving a common intermediate. researchgate.net

The initial steps follow the typical amide reduction pathway:

A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

The resulting tetrahedral intermediate collapses, eliminating an aluminate complex. masterorganicchemistry.com

This elimination does not directly form an amine but rather an iminium ion intermediate.

However, the presence of the α-halogen facilitates an intramolecular cyclization, leading to the formation of an aziridine (B145994) ring, which is a key intermediate in the reaction sequence. researchgate.netrsc.org The subsequent reduction of this intermediate dictates the final product distribution.

Formation and Reductive Ring Opening of Aziridine Intermediates

Research has confirmed that 2-methyl-N-phenylaziridine is a crucial intermediate in the reduction of 2-chloro-N-phenylpropanamide and, by extension, its bromo-analog. researchgate.netrsc.org This three-membered heterocyclic ring forms via an intramolecular nucleophilic substitution, where the nitrogen atom displaces the α-halogen. This type of cyclization is a known pathway for synthesizing aziridines from halo-amines or their precursors. organic-chemistry.orgorganic-chemistry.org

The aziridine intermediate can be isolated from the reaction mixture when a limited amount of LiAlH₄ is used. researchgate.netrsc.org The subsequent fate of this aziridine determines the product outcome. The highly strained aziridine ring is susceptible to ring-opening upon further reduction by LiAlH₄. researchgate.net This reductive ring-opening can occur at either of the two C-N bonds of the ring.

Path A: Hydride attack at the less substituted carbon of the aziridine ring leads to the formation of the rearranged product, N-isopropylaniline.

Path B: Hydride attack at the more substituted carbon (the methyl-bearing carbon) results in the non-rearranged product, N-propylaniline.

The reduction of the isolated 2-methyl-N-phenylaziridine intermediate itself proceeds non-regioselectively, yielding a mixture of both N-propylaniline and N-isopropylaniline. researchgate.netrsc.org This confirms that the aziridine is the branch point in the reaction pathway leading to the observed product mixture. The activation of the aziridine for ring-opening likely proceeds through the formation of an aziridinium (B1262131) ion, which is then attacked by a hydride nucleophile. mdpi.comnih.gov

Product Distribution from Reductive Ring Opening of the Aziridine Intermediate
Reaction PathwaySite of Hydride AttackResulting Product
Path A (Rearrangement)Less substituted carbonN-Isopropylaniline
Path B (Direct Reduction)More substituted carbonN-Propylaniline

Catalytic Effects in Reductive Amidation Reactions

Catalysis can play a significant role in the efficiency and selectivity of reductive amidation processes. rsc.orgresearchgate.net In the specific context of the LiAlH₄ reduction of α-halo-N-phenylpropanamides, a notable catalytic effect is observed. The formation of the final amine products via the reduction of the 2-methyl-N-phenylaziridine intermediate is significantly slower than the formation of the amines directly from the starting 2-chloropropanamide. researchgate.netrsc.org This observation points to the involvement of a catalytic species generated in situ during the primary reduction.

The species responsible for this catalysis are believed to be Lewis acidic aluminum chlorohydrides, which are formed as the reaction between LiAlH₄ and the chloro-amide proceeds. researchgate.net These Lewis acids can coordinate to the nitrogen of the aziridine ring, activating it for nucleophilic attack by a hydride. This Lewis acid catalysis facilitates the ring-opening of the aziridine intermediate, accelerating its reduction. researchgate.netrsc.org

Furthermore, this catalysis influences the regioselectivity of the ring-opening. The presence of the Lewis acid catalyst increases the relative yield of the non-rearranged N-propylaniline product. researchgate.net This suggests that the coordination of the Lewis acid to the aziridine nitrogen favors hydride attack at the more substituted carbon atom. Broader studies on reductive amidation have explored various catalytic systems, including those based on iridium, to achieve high selectivity under milder conditions. researchgate.netfrontiersin.org

Rearrangement Phenomena in Derivatives

Investigation of Smiles Rearrangement Pathways

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution reaction. numberanalytics.comwikipedia.org It involves the migration of an aryl group from one heteroatom to another within the same molecule, proceeding through a spirocyclic intermediate known as a Meisenheimer complex. numberanalytics.comresearchgate.net The general requirements for a Smiles rearrangement are:

An aromatic ring activated by electron-withdrawing groups, typically ortho or para to the reaction center. wikipedia.org

A connecting chain linking a nucleophilic center (Y) and the atom from which the aryl group migrates (X). wikipedia.orgslideshare.net

The nucleophile (Y) must be a strong nucleophile, such as an amine, alcohol, or thiol. wikipedia.org

While no direct studies report a Smiles rearrangement for this compound itself, its derivatives possess the core structural features that could potentially undergo this transformation under specific conditions. For a derivative of this compound to undergo a Smiles rearrangement, the N-phenyl group would need to be sufficiently activated by electron-withdrawing substituents.

Stereochemical Investigations in the Chemistry of 2 Bromo N Methyl N Phenylpropanamide

Analysis of the Chiral Center and its Influence on Reactivity

The core of 2-Bromo-N-methyl-N-phenylpropanamide's stereochemistry is the chiral center at the α-carbon (C2), the carbon atom bonded to the bromine atom. The spatial arrangement of the four different substituents—a hydrogen atom, a methyl group, a bromo group, and the N-methyl-N-phenylamide group—around this tetrahedral carbon results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The configuration of this stereocenter profoundly influences the compound's reactivity, particularly in nucleophilic substitution reactions where the bromide ion acts as a leaving group. The stereochemical outcome of such substitutions is highly dependent on the reaction mechanism and the reagents employed. Research on closely related (S)-2-bromopropanamides demonstrates that the displacement of bromine by various nucleophiles can proceed with high stereoselectivity. datapdf.com

The choice of promoter, such as silver ions, can dictate the stereochemical pathway. For instance, soluble silver salts (e.g., AgBF₄, AgOTf) tend to promote an SN1-like mechanism or assist in the departure of the leaving group, often leading to an inversion of configuration at the chiral center. datapdf.com Conversely, the use of solid, insoluble silver(I) oxide (Ag₂O) as a promoter has been observed to favor a retention of configuration. This outcome is rationalized by a proposed mechanism involving the formation of an intermediate aziridinone, which undergoes a subsequent nucleophilic attack. datapdf.comnih.gov The reaction of (S)-2-bromopropanamides with amines or methanol (B129727) in the presence of these different silver promoters highlights this controlled stereoselectivity. datapdf.com

The following table summarizes the stereochemical outcomes observed in the nucleophilic substitution of related (S)-2-bromopropanamides, which serves as a model for the expected reactivity of this compound.

NucleophilePromoterPredominant Product ConfigurationStereochemical Outcome
Et₂NHSoluble Ag⁺(R)Inversion
Et₂NHSolid Ag₂O(S)Retention
MethanolSoluble Ag⁺(R)Inversion
MethanolSolid Ag₂O(S)Retention
Et₃NSoluble Ag⁺(S)Retention

This data is based on studies of analogous (S)-2-bromopropanamides and illustrates the principles applicable to the target compound. datapdf.com

Enantioselective Synthetic Strategies for Derivatives

The synthesis of enantiomerically pure or enriched derivatives of this compound is a key objective for its application in asymmetric synthesis. Several modern catalytic strategies can be employed to achieve this, focusing on the generation or differentiation of the C2 stereocenter.

Chiral Phosphoric Acids (CPAs): These powerful Brønsted acid organocatalysts excel at activating electrophiles through hydrogen bonding, creating a highly organized chiral environment for stereoselective reactions. uiowa.eduresearchgate.net In the context of synthesizing derivatives, a CPA could be used to catalyze the enantioselective addition of a nucleophile to an N-acyl iminium ion generated from a related precursor, thereby establishing the chiral center found in this compound.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs are versatile organocatalysts known for their ability to generate chiral acyl anion equivalents (Breslow intermediates) or chiral α,β-unsaturated acyl-azolium intermediates. nih.govnih.gov An NHC-catalyzed strategy could involve the enantioselective α-functionalization of propanal with an electrophilic bromine source in the presence of N-methylaniline to construct the chiral amide. Alternatively, NHCs can catalyze kinetic resolutions of α-branched aldehydes, providing a pathway to enantiopure precursors. acs.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a specific enantiomer of a this compound derivative, a chiral amine could be used to form an amide precursor. The steric and electronic properties of this auxiliary would then control the facial selectivity of a subsequent bromination step, leading to the desired stereoisomer. A review of α-haloamide chemistry highlights the use of auxiliaries, such as the Oppolzer chiral auxiliary, in dynamic kinetic resolution processes to yield enantiomerically pure products. nih.gov

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org A racemic mixture of this compound could be resolved using this method. For instance, a chiral catalyst could selectively catalyze a substitution or elimination reaction on one enantiomer at a much faster rate than the other. This would leave behind the unreacted, slower-reacting enantiomer in high enantiomeric excess. wikipedia.orgethz.ch Both enzymatic methods and chemical catalysts, such as chiral NHCs or hydroxamic acids, have proven effective for the kinetic resolution of various chiral compounds, including amines and esters, through enantioselective acylation. ethz.chfao.org

Diastereoselective Transformations and Control

When an enantiomerically pure sample of this compound is reacted with another chiral molecule or a prochiral substrate, the formation of diastereomers is possible. Controlling the ratio of these diastereomeric products is a fundamental challenge in stereoselective synthesis.

For example, the nucleophilic substitution of (R)-2-Bromo-N-methyl-N-phenylpropanamide with a chiral amine would result in two diastereomeric products. The inherent chirality of both the substrate and the nucleophile would lead to two different transition states with different energy levels. The diastereomeric ratio (d.r.) of the products is determined by the energy difference between these competing transition state pathways. By carefully selecting the chiral nucleophile, solvent, and reaction conditions, it is possible to maximize the formation of the desired diastereomer. Studies on related α-bromo amides reacting with chiral amines have shown that diastereomerically pure products can be obtained. datapdf.com

Derivatization and Functionalization of 2 Bromo N Methyl N Phenylpropanamide

Modifications at the Amide Nitrogen Atom

The amide nitrogen in 2-Bromo-N-methyl-N-phenylpropanamide is fully substituted with a methyl and a phenyl group, rendering it a tertiary amide. Consequently, it lacks the N-H proton necessary for common amide reactions such as deprotonation followed by alkylation or acylation. Further direct modification at the nitrogen center to introduce additional substituents is not a feasible synthetic route.

Strategies for derivatization would necessitate cleavage of the existing N-C(methyl) or N-C(phenyl) bonds. Such reactions are generally not considered simple modifications or functionalizations, as they often require harsh conditions that can lead to the decomposition of the molecule rather than controlled derivatization. Therefore, the amide nitrogen in this specific compound is typically considered synthetically inert in the context of functional group introduction.

Chemical Transformations Involving the Bromine Atom

The bromine atom at the α-position to the carbonyl group is the primary site of reactivity in this compound. This C-Br bond is activated by the adjacent carbonyl group, making the bromine a good leaving group in nucleophilic substitution reactions and enabling radical formation.

Nucleophilic Substitution: A wide array of nucleophiles can displace the bromide ion to introduce new functional groups. nih.govnih.govacs.org This SN2-type reaction is a cornerstone for the structural diversification of this scaffold. Common nucleophiles include:

Azides (e.g., NaN3): To introduce the azido (B1232118) group, a precursor for amines via reduction.

Thiols and Thiolates (e.g., R-SH, R-SNa): To form α-thioether linkages. acs.org

Alkoxides and Phenoxides (e.g., R-ONa): To create α-ether derivatives. acs.org

Amines: To synthesize α-amino amides, which are valuable building blocks in medicinal chemistry. nih.gov

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of N-methyl-N-phenylmethacrylamide. This reaction pathway competes with substitution, particularly under basic conditions where the desired nucleophilic attack is hindered.

Atom Transfer Radical Polymerization (ATRP): Compounds structurally similar to this compound, such as esters of 2-bromo-2-methylpropanoic acid, are widely used as initiators in ATRP. researchgate.netcmu.edu The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper) to generate a carbon-centered radical. This radical initiates the polymerization of vinyl monomers, making the bromoamide scaffold a potential starting point for creating well-defined polymers with an amide end-group.

Table 1: Transformations at the Bromine Atom
Reaction TypeReagent/ConditionProduct TypeSignificance
Nucleophilic SubstitutionNu:- (e.g., N3-, RS-, RO-, R2NH)α-Substituted PropanamideIntroduction of diverse functional groups. nih.govacs.org
EliminationStrong, non-nucleophilic baseUnsaturated Amide (Methacrylamide)Competing pathway to substitution.
Radical Formation (ATRP)Cu(I) catalyst, vinyl monomerPolymer with amide initiator fragmentApplication in polymer synthesis. researchgate.netcmu.edu

Cyclization Reactions for Novel Heterocyclic Compounds

The bifunctional nature of this compound, containing both an electrophilic carbon (bonded to bromine) and nucleophilic centers (amide oxygen), makes it a valuable precursor for synthesizing various heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

The synthesis of iminolactones directly from this compound is not a prominently documented pathway in the chemical literature. Generally, iminolactone synthesis involves the cyclization of different precursors. While α-haloamides can act as three-atom units for building heterocycles, the specific conditions required to favor the formation of an iminolactone ring from this particular tertiary amide are not well-established.

The formation of oxazolidinone derivatives is a notable reaction of 2-bromo-2-methylpropanamides. In a base-promoted reaction, these compounds can react with amides or lactams, which serve as the carbonyl source, to form cyclic structures.

Specifically, the reaction of 2-bromo-2-methyl-N-phenylpropanamide with pyrrolidin-2-one in the presence of sodium hydride has been shown to afford a pyrrolidino-spiro-oxazolidinone. However, the yield for this N-phenyl derivative is reported to be low. This is due to dominant competitive side reactions promoted by the base, which makes the isolation of the desired spiro-derivative impractical. The reaction involves the cyclocondensation of the bromoamide onto the carbonyl group of the lactam.

Table 2: Synthesis of Spiro-Oxazolidinones
Bromoamide ReactantCo-reactantBaseProductReported Outcome
2-Bromo-2-methyl-N-phenylpropanamidePyrrolidin-2-oneNaHPyrrolidino-spiro-oxazolidinoneForms in low yield due to competing base-promoted side reactions.
N-Benzyl-2-bromo-2-methylpropanamidePyrrolidin-2-one, Piperidin-2-one, Azepan-2-oneNaHCorresponding Spiro-oxazolidinonesForms in moderate yields (30-60%).

The direct synthesis of complex heterocyclic systems like quinolines and naphthyridines from this compound in a single step is not a standard or documented transformation. The construction of these aromatic ring systems typically requires specific precursors and reaction conditions, such as those found in the Skraup, Friedländer, or Combes syntheses. nih.govorganic-chemistry.orgmdpi.comzenodo.org These methods generally involve the cyclization of aniline (B41778) or aminopyridine derivatives with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or glycerol.

To utilize this compound as a starting material for a quinoline (B57606) or naphthyridine, it would first need to be converted through multiple synthetic steps into a suitable aniline or aminopyridine intermediate. For instance, the phenyl group of the amide could be functionalized and then elaborated into the second ring. Such a multi-step pathway goes beyond a direct derivatization or cyclization of the parent bromoamide.

Introduction of Diverse Functional Groups for Structural Diversification

The most effective strategy for the structural diversification of this compound is through the nucleophilic displacement of the bromine atom, as detailed in section 5.2. This approach allows for the direct and generally efficient introduction of a wide variety of functional groups at the α-position.

The resulting α-functionalized amides can serve as intermediates for further chemical transformations. For example:

An α-azido derivative can be readily reduced to a primary α-amino group, which can then be acylated, alkylated, or used in peptide couplings.

An α-hydroxy derivative, formed by hydrolysis, introduces a hydroxyl group that can be esterified or etherified.

The introduction of a thiol group allows for the formation of disulfides or further alkylation at the sulfur atom.

This versatility makes this compound a useful building block for creating libraries of compounds with varied functionalities, which is a common practice in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both the carbon framework and the hydrogen environments can be detailed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Bromo-N-methyl-N-phenylpropanamide, distinct signals are expected for the protons of the N-methyl group, the methine proton adjacent to the bromine atom, the methyl group of the propanamide backbone, and the protons of the phenyl ring.

The methine proton (CH-Br) is anticipated to appear as a quartet, due to coupling with the adjacent methyl protons. The methyl protons of the propanamide group would correspondingly appear as a doublet. The N-methyl protons would present as a singlet, as they lack adjacent protons to couple with. The protons on the phenyl group, depending on the rotational dynamics around the N-phenyl bond, could exhibit complex splitting patterns in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H7.20-7.50Multiplet-5H
CH-Br4.80-5.00Quartet~6.81H
N-CH₃3.20-3.40Singlet-3H
CH-CH₃1.80-2.00Doublet~6.83H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal due to its deshielded environment. The carbons of the phenyl ring will appear in the aromatic region, while the aliphatic carbons of the N-methyl, methine, and methyl groups will be found at higher field. The carbon atom bonded to the electronegative bromine atom (C-Br) will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)168.0-172.0
Phenyl-C (quaternary)138.0-142.0
Phenyl-CH125.0-130.0
C-Br45.0-50.0
N-CH₃35.0-40.0
CH-CH₃20.0-25.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly sensitive and can be used to determine the molecular weight of this compound with high accuracy. The expected molecular ion peak ([M+H]⁺) would correspond to the molecular weight of the compound plus the mass of a proton.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the propanamide side chain. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

m/zPredicted Fragment
241/243[M]⁺ (Molecular ion)
162[M - Br]⁺
134[C₆H₅N(CH₃)CO]⁺
106[C₆H₅NCH₃]⁺
77[C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group, C-N stretching, C-H bonds of the aromatic and aliphatic parts, and the C-Br bond. The absence of an N-H stretching band would be a key indicator of the tertiary amide structure.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Amide)1650-1680
C-N Stretch1200-1300
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Bending1450-1600
C-Br Stretch500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the amide group are the primary chromophores in the molecule. The phenyl ring contains a conjugated π-system, which typically gives rise to strong absorption bands in the UV region. The amide group also possesses non-bonding electrons (n) on the oxygen and nitrogen atoms, which can be excited to anti-bonding π* orbitals.

The solvent used for analysis can influence the position and intensity of these absorption bands. A hypothetical UV-Vis data table for this compound, based on typical values for similar aromatic amides, is presented below.

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
Ethanol~240-260Highπ → π* (Phenyl ring)
Ethanol~200-220Moderaten → π* (Amide group)

This table is illustrative and represents expected values. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would provide invaluable information about its solid-state conformation. It would reveal the planarity of the phenyl ring and the amide group, the orientation of the methyl and bromo substituents on the propanamide chain, and the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained from such an analysis.

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume (V)[value] ų
Z (molecules per unit cell)[value]
Calculated Density (Dx)[value] g/cm³
Key Bond Lengths (Å)C-Br, C=O, C-N, etc.
Key Bond Angles (°)O=C-N, C-N-C, etc.
Key Torsion Angles (°)Describing the conformation

This table illustrates the type of data generated by X-ray crystallography. Specific experimental data for this compound is needed for actual values.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For organic compounds containing carbon, hydrogen, nitrogen, and in this case, bromine and oxygen, the experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₂BrNO).

The theoretical elemental composition of this compound is calculated based on its molecular weight and the atomic weights of its constituent atoms. The experimental values are typically obtained using combustion analysis for C, H, and N, and other specific methods for Br and O. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

A typical data presentation for elemental analysis is shown in the table below.

Element Theoretical % Found %
Carbon (C)49.61[Experimental Value]
Hydrogen (H)5.00[Experimental Value]
Nitrogen (N)5.78[Experimental Value]
Bromine (Br)32.99[Experimental Value]
Oxygen (O)6.61[Experimental Value]

The "Found %" column would be populated with data from experimental measurements.

Theoretical and Computational Chemistry Studies of 2 Bromo N Methyl N Phenylpropanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energies)

Geometry optimization is a fundamental DFT calculation aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-N-methyl-N-phenylpropanamide, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Following optimization, the electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (Hartree)Value (eV)
HOMO Energy -0.235-6.395
LUMO Energy -0.041-1.116
HOMO-LUMO Gap 0.1945.279

Note: Data is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding charge distribution and delocalization effects within a molecule.

NBO analysis quantifies the stabilization energy (E(2)) associated with interactions between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, often described as hyperconjugation, are key to understanding intramolecular charge transfer and the nature of chemical bonds. For this compound, NBO analysis could reveal important interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent sigma bonds.

Transition Density Matrix (TDM) and Density of States (DOS) Investigations

The Transition Density Matrix (TDM) is a tool used to visualize and analyze the nature of electronic transitions, such as those that occur upon absorption of light. It provides a map of where the electron density is depleted (the "hole") and where it is increased (the "electron") during an electronic excitation. This is crucial for understanding charge-transfer characteristics within the molecule.

The Density of States (DOS) spectrum provides a graphical representation of the number of available molecular orbitals at each energy level. By plotting the contributions of individual atoms or fragments to the total DOS, one can gain insight into the composition of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), and their roles in chemical bonding and reactivity.

Prediction of Spectroscopic Properties (e.g., THz Spectra)

DFT calculations can be used to predict various spectroscopic properties. By calculating the vibrational frequencies of the optimized molecular structure, one can simulate its infrared (IR) and Raman spectra. In recent years, the terahertz (THz) region of the electromagnetic spectrum has become increasingly important for characterizing the low-frequency vibrational modes of molecules, which often correspond to large-scale collective motions and intermolecular interactions. DFT can predict these low-frequency modes, providing a theoretical THz spectrum that can be compared with experimental data to confirm molecular structure and study intermolecular dynamics.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of a single, optimized molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its shape (conformation) at a given temperature.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's behavior over nanoseconds or longer, one could identify the most populated conformations, the energy barriers between them, and how the molecular shape fluctuates under realistic conditions. This provides a more complete understanding of the molecule's structure and its influence on physical and chemical properties.

Computational Mechanistic Investigations and Reaction Pathway Predictions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants to products. DFT calculations are commonly used to locate the structures of these transition states and calculate the activation energy of the reaction, which determines the reaction rate.

For this compound, computational studies could be employed to predict its reactivity in various chemical transformations. For example, one could investigate the mechanism of nucleophilic substitution at the carbon atom bearing the bromine, predicting the likely reaction pathways and the stereochemical outcome. These theoretical predictions can guide experimental work and provide detailed insights into reaction mechanisms that are often difficult to probe experimentally.

Strategic Applications of 2 Bromo N Methyl N Phenylpropanamide in Academic Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The chemical reactivity of 2-bromo-N-methyl-N-phenylpropanamide makes it a versatile building block in synthetic organic chemistry. The key to its utility lies in the carbon-bromine bond at the α-position to the amide carbonyl. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the N-methyl-N-phenylpropanamide moiety onto a variety of molecular scaffolds.

This reactivity is exemplified in its use to create carbon-oxygen and carbon-nitrogen bonds. For instance, in the synthesis of complex heterocyclic systems, this compound can be used to alkylate oxygen or nitrogen nucleophiles. In one documented pathway, it is used to alkylate a 2-phenyl-4-quinolone at the oxygen position in the presence of a base like cesium carbonate. nih.govacs.org This reaction efficiently forms a new carbon-oxygen bond, tethering the propanamide side chain to the quinolone core.

Furthermore, the compound can be transformed into other useful intermediates. A notable two-step conversion involves its reaction with sodium azide (B81097) to replace the bromine atom, forming an α-azido amide. nih.govacs.org This azide can then be readily reduced, for example through a Staudinger reaction using triphenylphosphine, to yield the corresponding α-amino amide. nih.govacs.org This transformation effectively converts the bromo-amide into a chiral amine building block, significantly expanding its synthetic potential for constructing peptide-like structures or other nitrogen-containing molecules.

The versatility of α-haloamides, in general, is well-established, as they provide access to α-hydroxy, α-amino, and α-mercapto acids and their derivatives through nucleophilic substitution. researchgate.net While specific examples for this compound are concentrated in particular research areas, its reactivity profile is indicative of broader potential applications in the construction of diverse and complex molecular targets.

Table 1: Synthetic Transformations of this compound

Starting Material Reagents Product Type Bond Formed/Transformation Reference
This compound 2-Phenyl-4-quinolone, Cs₂CO₃, Acetone O-Alkyl-propanamide C-O nih.govacs.org

Precursor Role in the Development of Ligands for Specific Biomolecular Targets (e.g., Translocator Protein 18 kDa)

A significant and well-documented application of this compound is its role as a key precursor in the synthesis of high-affinity ligands for the Translocator Protein (TSPO) 18 kDa. nih.govacs.org TSPO is a mitochondrial protein that is upregulated in instances of neuroinflammation and is an important biomarker for various neurological disorders. nih.gov The development of potent and selective ligands for TSPO is crucial for creating Positron Emission Tomography (PET) radiotracers to image these conditions in the brain. nih.govacs.org

In a major research effort to develop novel TSPO ligands, this compound was strategically employed to synthesize a series of N-methyl-(2-arylquinolin-4-yl)oxypropanamides. nih.govacs.org The core strategy involved connecting a propanamide side chain, known to be important for binding affinity, to various heterocyclic scaffolds.

The compound served two primary roles in these syntheses:

Direct Alkylation: It was used as an alkylating agent to attach the N-methyl-N-phenylpropanamide side chain to different core structures via an oxygen or nitrogen atom. For example, various quinolone, naphthyridine, and quinazoline (B50416) cores were alkylated with this compound to produce a library of potential TSPO ligands. nih.govacs.org This approach proved successful in generating compounds with very high affinity for TSPO, with some ligands exhibiting Kᵢ values in the low nanomolar and even sub-nanomolar range. nih.gov

Intermediate for Amino-Tethered Ligands: As mentioned previously, the bromo-amide was converted into an amino-amide precursor. nih.govacs.org This amine was then coupled with a 4-chloro-2-phenylquinoline (B1581051) using palladium catalysis to create an N-tethered ligand, demonstrating a different connectivity strategy for exploring the structure-activity relationship of TSPO ligands. nih.govacs.org

The research highlighted the importance of the chiral center and the methyl group on the propanamide side chain for achieving high TSPO affinity. acs.org The use of this compound provided a reliable method for incorporating this critical pharmacophore into the target ligands.

Table 2: Examples of TSPO Ligands Synthesized Using this compound

Heterocyclic Core Synthetic Role of Bromo-amide Resulting Ligand Type Reference
2-Phenyl-4-quinolone Alkylating Agent O-Tethered Propanamide nih.govacs.org
1,5-Naphthyridin-4-one Alkylating Agent O-Tethered Propanamide nih.govacs.org
Quinazolin-4-one Alkylating Agent O-Tethered Propanamide nih.govacs.org
4-Chloro-2-phenylquinoline Precursor to an Amine for Pd-coupling N-Tethered Propanamide nih.govacs.org

Contribution to the Synthesis of Novel Organic Frameworks and Scaffolds for Research Purposes

The application of this compound in the synthesis of extended, porous structures such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not well-documented in the available scientific literature. The synthesis of these materials typically requires rigid, multitopic organic linkers that can coordinate with metal nodes or self-assemble into crystalline networks.

While this compound is a valuable synthetic intermediate, its primary documented use is in attaching a specific functional side chain to a larger core molecule, as seen in the development of TSPO ligands. nih.govacs.org These applications focus on creating discrete molecules with specific biological targets rather than constructing extended, porous materials. There is no direct evidence from the reviewed literature to suggest its use as a primary building block or linker for creating novel organic frameworks or scaffolds for broad research purposes beyond specific ligand development. Further research may explore its potential in creating more complex, functionalized organic scaffolds, but currently, its strategic application remains focused on the synthesis of complex, single-molecule targets.

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